molecular formula C17H17FN2O3S B7628760 N-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)-4-methylphenyl]-2-fluorobenzamide

N-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)-4-methylphenyl]-2-fluorobenzamide

Cat. No.: B7628760
M. Wt: 348.4 g/mol
InChI Key: IXLFRHKXEBJHMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)-4-methylphenyl]-2-fluorobenzamide, also known as PPARγ agonist, is a synthetic compound that has been extensively studied in scientific research due to its potential therapeutic applications. It is a member of the thiazolidinedione class of drugs, which are known for their ability to improve insulin sensitivity and glucose metabolism.

Mechanism of Action

N-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)-4-methylphenyl]-2-fluorobenzamideγ agonists work by activating the this compoundγ receptors, which are nuclear receptors that play a key role in regulating glucose and lipid metabolism. Activation of these receptors leads to increased insulin sensitivity, improved glucose uptake, and decreased inflammation.
Biochemical and Physiological Effects:
Studies have shown that this compound has significant biochemical and physiological effects, including improved insulin sensitivity and glucose metabolism, decreased inflammation, and reduced lipid accumulation in adipose tissue.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)-4-methylphenyl]-2-fluorobenzamide in lab experiments is its potent this compoundγ agonist activity, which makes it a useful tool for studying the effects of this compoundγ activation on various physiological processes. However, one limitation is that it may not accurately reflect the effects of other this compoundγ agonists or drugs in vivo.

Future Directions

1. Investigating the potential therapeutic applications of N-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)-4-methylphenyl]-2-fluorobenzamide in other diseases, such as Alzheimer's disease and Parkinson's disease.
2. Exploring the potential use of this compound in combination with other drugs for improved therapeutic outcomes.
3. Studying the molecular mechanisms underlying the effects of this compound on glucose and lipid metabolism.
4. Investigating the potential use of this compound as a tool for studying the role of this compoundγ in cancer development and progression.
5. Developing more efficient and cost-effective methods for synthesizing this compound for use in scientific research.

Synthesis Methods

The synthesis of N-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)-4-methylphenyl]-2-fluorobenzamide involves several steps, including the reaction of 2-fluorobenzoyl chloride with 3-(1,1-dioxo-1,2-thiazolidin-2-yl)-4-methyl aniline in the presence of a base, followed by purification and isolation of the product through column chromatography.

Scientific Research Applications

N-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)-4-methylphenyl]-2-fluorobenzamideγ agonists have been extensively studied for their potential therapeutic applications in various diseases, including type 2 diabetes, obesity, cardiovascular diseases, and cancer. This compound has been shown to have potent this compoundγ agonist activity, making it a promising candidate for further research in these areas.

Properties

IUPAC Name

N-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)-4-methylphenyl]-2-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17FN2O3S/c1-12-7-8-13(11-16(12)20-9-4-10-24(20,22)23)19-17(21)14-5-2-3-6-15(14)18/h2-3,5-8,11H,4,9-10H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXLFRHKXEBJHMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC=CC=C2F)N3CCCS3(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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